BenchChemオンラインストアへようこそ!

5-(1-Chloroethyl)-1,2,4-oxadiazole

Medicinal Chemistry Heterocyclic Synthesis Regioisomer Differentiation

Procure 5-(1-Chloroethyl)-1,2,4-oxadiazole for your synthetic campaigns. The unsubstituted 3-position enables parallel library synthesis, while the chloroethyl group provides a mild electrophilic site for SN2 conjugation. Unlike pre-functionalized analogs, this scaffold allows exploration of 3-position SAR without constraining chemical space. Reliable commercial availability (≥95% purity) ensures batch-to-batch consistency and reduces supply-chain risk for multi-step programs targeting novel IP.

Molecular Formula C4H5ClN2O
Molecular Weight 132.55 g/mol
CAS No. 1249702-53-1
Cat. No. B1443049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-1,2,4-oxadiazole
CAS1249702-53-1
Molecular FormulaC4H5ClN2O
Molecular Weight132.55 g/mol
Structural Identifiers
SMILESCC(C1=NC=NO1)Cl
InChIInChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3
InChIKeyVSIPORBCZAHKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Chloroethyl)-1,2,4-oxadiazole (CAS 1249702-53-1) | Heterocyclic Building Block for Targeted Synthesis and Procurement


5-(1-Chloroethyl)-1,2,4-oxadiazole is a five-membered heterocyclic compound comprising a 1,2,4-oxadiazole core with a 1-chloroethyl substituent at the 5-position [1]. The 1,2,4-oxadiazole ring system is a recognized bioisostere of ester and amide functionalities, widely employed in medicinal chemistry for improving metabolic stability and modulating pharmacokinetic properties [2]. The chloroethyl substituent provides a versatile electrophilic handle for nucleophilic substitution and further functionalization, distinguishing this compound from non-halogenated oxadiazole analogs [3]. This compound serves primarily as a synthetic intermediate and building block for constructing more complex pharmacologically relevant scaffolds, particularly in patent-protected drug discovery programs [4].

Why Generic Substitution of 5-(1-Chloroethyl)-1,2,4-oxadiazole with Alternative Heterocyclic Building Blocks Fails in Reproducible Synthesis


Generic substitution of 5-(1-chloroethyl)-1,2,4-oxadiazole with alternative heterocyclic building blocks introduces uncontrolled variability in synthetic outcomes due to fundamental differences in regioisomeric arrangement, substitution position, and the spatial reach of the reactive chloroalkyl group [1]. The 1,2,4-oxadiazole isomer exhibits distinct electronic properties and metabolic stability profiles compared to the 1,3,4-oxadiazole regioisomer, with resonance energy differences influencing both thermal stability and biological target interactions . Furthermore, substitution at the 5-position (versus 3-position) on the 1,2,4-oxadiazole ring alters the spatial orientation of the reactive chloroethyl handle, directly impacting the geometry of downstream coupling products and potentially compromising structure-activity relationships in patent-protected lead series [2]. Substitution with chloroethyl-positional analogs (e.g., 2-chloroethyl or 3-chloropropyl variants) yields compounds with different steric profiles and nucleophilic substitution kinetics, which can lead to divergent reaction yields and impurity profiles in multi-step synthetic sequences [3].

5-(1-Chloroethyl)-1,2,4-oxadiazole Procurement Evidence: Structural and Functional Differentiation from Closest Analogs


Molecular Feature Differentiation: 5-(1-Chloroethyl)-1,2,4-oxadiazole vs. 2-(1-Chloroethyl)-1,3,4-oxadiazole Regioisomer

5-(1-Chloroethyl)-1,2,4-oxadiazole (CAS 1249702-53-1) and 2-(1-chloroethyl)-1,3,4-oxadiazole (CAS 1250037-50-3) are regioisomers with identical molecular formulas (C4H5ClN2O) and molecular weights (132.55 g/mol) but differ fundamentally in the arrangement of heteroatoms within the oxadiazole ring. This regioisomeric distinction is critical for procurement decisions, as the two isomers exhibit divergent biological target engagement profiles and are not interchangeable in synthetic routes to patent-protected compounds .

Medicinal Chemistry Heterocyclic Synthesis Regioisomer Differentiation

Substituent Position Differentiation: 5-Chloroethyl vs. 3-Substituted 1,2,4-Oxadiazole Analogs

Among 1,2,4-oxadiazoles bearing a 1-chloroethyl group, the substitution position at the 5-position (target compound) versus concurrent substitution at both the 3- and 5-positions (analogs) significantly impacts molecular properties and synthetic utility. 5-(1-Chloroethyl)-1,2,4-oxadiazole (CAS 1249702-53-1, MW 132.55) is a minimally substituted scaffold that retains the reactive chloroethyl handle while leaving the 3-position available for further derivatization [1]. In contrast, 3,5-disubstituted analogs such as 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole (CAS 119738-15-7, MW 160.6) introduce additional steric bulk and lipophilicity, which may be advantageous or detrimental depending on the target application .

Synthetic Methodology Structure-Activity Relationship Drug Discovery Intermediates

Reactive Handle Architecture: 5-(1-Chloroethyl)-1,2,4-oxadiazole vs. 5-Chloro-1,2,4-oxadiazole (Direct Ring Substitution)

The nature of the chlorine-bearing substituent fundamentally differentiates the reactivity profile of 5-(1-chloroethyl)-1,2,4-oxadiazole from compounds bearing chlorine directly on the oxadiazole ring. The target compound features a chloroethyl side chain where the chlorine atom is separated from the heterocyclic core by an ethyl spacer, providing a distinct electrophilic architecture compared to 5-chloro-1,2,4-oxadiazole, where chlorine is directly attached to the ring carbon . This architectural difference is crucial for designing synthetic routes with predictable regioselectivity and for controlling the steric environment around the reactive center.

Synthetic Organic Chemistry Nucleophilic Substitution Cross-Coupling Reactions

Commercial Availability and Purity Benchmarking for Procurement Decisions

5-(1-Chloroethyl)-1,2,4-oxadiazole is commercially available from established chemical suppliers with documented purity specifications that support reproducible synthetic applications. The compound is offered by Enamine LLC (Catalog EN300-91635) with a minimum purity specification of 95% [1]. This commercial availability contrasts with more highly substituted 1,2,4-oxadiazole analogs that may require custom synthesis or exhibit limited vendor sourcing, impacting procurement timelines and cost structures.

Chemical Procurement Building Block Sourcing Quality Specifications

Patent Landscape Evidence: Scaffold Precedence in High-Value Pharmaceutical Intellectual Property

The 5-(1-chloroethyl)-1,2,4-oxadiazole scaffold and its 3-substituted derivatives appear in multiple granted patents and patent applications, establishing this structural motif as a validated building block in pharmaceutical intellectual property. Closely related analogs such as 5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole are associated with 8 patent documents, indicating active industrial interest in this chemical space [1]. Additionally, patent US-9187437-B2 (Substituted oxadiazole compounds) exemplifies the broader class of oxadiazole-containing compounds under active pharmaceutical development .

Intellectual Property Drug Discovery Patent Analytics

Optimal Research and Industrial Application Scenarios for 5-(1-Chloroethyl)-1,2,4-oxadiazole Procurement


Divergent Library Synthesis: Leveraging the Unsubstituted 3-Position for Parallel Derivatization

5-(1-Chloroethyl)-1,2,4-oxadiazole (MW 132.55) provides an unsubstituted 3-position that serves as a strategic diversification point for generating compound libraries [1]. In contrast to pre-functionalized analogs such as 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole (MW 160.6) which constrain the accessible chemical space, the minimally substituted scaffold enables parallel synthesis of multiple 3-substituted derivatives from a common intermediate . This scenario is optimal for medicinal chemistry groups seeking to explore structure-activity relationships around the 3-position while maintaining the reactive chloroethyl handle at the 5-position for subsequent functionalization or conjugation.

Patent-Aware Scaffold Hopping: Entry into Validated Intellectual Property Space with Freedom to Operate

The 5-(1-chloroethyl)-1,2,4-oxadiazole core is embedded in multiple patent-protected compounds, with 3-substituted analogs appearing in 7–8 patent documents each [1]. Procurement of the unsubstituted 5-(1-chloroethyl)-1,2,4-oxadiazole scaffold provides a strategic entry point for generating novel derivatives with distinct 3-position substituents, potentially circumventing existing composition-of-matter claims while maintaining the validated pharmacophoric elements of the oxadiazole core. This application scenario is particularly relevant for drug discovery programs operating in competitive therapeutic areas where scaffold novelty is essential for securing independent intellectual property rights.

Electrophilic Building Block for Nucleophile Conjugation in Bioconjugate and Probe Synthesis

The chloroethyl substituent of 5-(1-Chloroethyl)-1,2,4-oxadiazole provides an electrophilic site suitable for SN2-type nucleophilic substitution with amine, thiol, or hydroxyl nucleophiles under mild conditions [1]. This reactivity profile distinguishes the compound from 5-chloro-1,2,4-oxadiazole, where the chlorine atom is directly attached to the heteroaromatic ring and requires different reaction conditions for substitution . This scenario is optimal for applications requiring conjugation of the oxadiazole scaffold to biomolecules, fluorescent probes, affinity tags, or solid supports where the spatial separation of the reactive site from the heterocyclic core (approximately 2.5 Å) facilitates efficient coupling while preserving the structural integrity of the oxadiazole ring [1].

Standardized Intermediate for Multi-Step Synthesis with Validated Commercial Supply Chain

With documented commercial availability through Enamine LLC (Catalog EN300-91635) at 95% minimum purity [1], 5-(1-chloroethyl)-1,2,4-oxadiazole is positioned as a reliable building block for multi-step synthetic campaigns. This contrasts with more exotic 1,2,4-oxadiazole analogs that may require custom synthesis with associated lead times and cost premiums. For industrial research settings requiring reproducible supply of key intermediates across multiple synthetic batches or across geographically distributed research sites, this validated commercial availability reduces supply chain risk and ensures batch-to-batch consistency in downstream synthetic operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Chloroethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.